molecular formula C22H23FN2 B14234052 N'-benzhydryl-N-[(2-fluorophenyl)methyl]ethane-1,2-diamine CAS No. 627523-04-0

N'-benzhydryl-N-[(2-fluorophenyl)methyl]ethane-1,2-diamine

Katalognummer: B14234052
CAS-Nummer: 627523-04-0
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: WDMATQBJRWRPGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-benzhydryl-N-[(2-fluorophenyl)methyl]ethane-1,2-diamine is an organic compound with the molecular formula C22H23FN2 This compound is characterized by the presence of a benzhydryl group and a 2-fluorophenylmethyl group attached to an ethane-1,2-diamine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzhydryl-N-[(2-fluorophenyl)methyl]ethane-1,2-diamine typically involves the reaction of benzhydryl chloride with 2-fluorobenzylamine in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. The reaction conditions often include anhydrous solvents like tetrahydrofuran (THF) and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

N’-benzhydryl-N-[(2-fluorophenyl)methyl]ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzhydryl or 2-fluorophenylmethyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in anhydrous THF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryl ketones, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

N’-benzhydryl-N-[(2-fluorophenyl)methyl]ethane-1,2-diamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N’-benzhydryl-N-[(2-fluorophenyl)methyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Diphenhydramine: A benzhydryl compound with antihistamine properties.

    Fluoxetine: A 2-fluorophenyl compound used as an antidepressant.

    Chlorpheniramine: Another benzhydryl compound with antihistamine effects.

Uniqueness

N’-benzhydryl-N-[(2-fluorophenyl)methyl]ethane-1,2-diamine is unique due to the combination of the benzhydryl and 2-fluorophenylmethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

627523-04-0

Molekularformel

C22H23FN2

Molekulargewicht

334.4 g/mol

IUPAC-Name

N'-benzhydryl-N-[(2-fluorophenyl)methyl]ethane-1,2-diamine

InChI

InChI=1S/C22H23FN2/c23-21-14-8-7-13-20(21)17-24-15-16-25-22(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-14,22,24-25H,15-17H2

InChI-Schlüssel

WDMATQBJRWRPGT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NCCNCC3=CC=CC=C3F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.